2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one
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Overview
Description
2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a useful research compound. Its molecular formula is C19H21N3O3 and its molecular weight is 339.395. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Heterocyclic Compounds
Research studies have focused on synthesizing and identifying compounds derived from 2-Aminobenzimidazole, leading to the creation of heterocyclic compounds such as oxazepine, pyrazole, and isoxazole derivatives. These compounds were developed through reactions involving 2-aminobenzaldehyde with salicylaldehyde to obtain various derivatives, demonstrating the versatile chemistry involving pyrazole functionalities (Adnan, Hassan, & Thamer, 2014).
Crystal Structure and Hirshfeld Surface Analysis
The crystal structure and Hirshfeld surface analysis of novel pyrazole derivatives have been extensively studied, revealing the structural characteristics of these compounds. For example, research on 3-(benzo[d][1,3]dioxol-5-yl)-1-(3-chlorophenyl)-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole highlighted the crystal system and space group, demonstrating the compound's molecular structure and intermolecular interactions (Naveen, Kumara, Kumar, Kumar, & Lokanath, 2018).
Antimicrobial and Antiproliferative Activities
A series of pyrazoline derivatives linked to the benzo[1,3]dioxole moiety have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. These studies suggest that certain derivatives exhibit significant biological properties, highlighting the potential for these compounds in medical and pharmaceutical applications (Mansour, Aboelnaga, Nassar, & Elewa, 2020).
Stereoselective Synthesis
Research on the stereoselective synthesis of active metabolites for potent kinase inhibitors has been reported, showcasing the complex chemistry involved in achieving the desired stereochemistry for biological activity. This includes the synthesis of compounds with specific configurations, important for their activity as kinase inhibitors (Chen, Venkatesan, dos Santos, Delos Santos, Dehnhardt, Ayral-Kaloustian, Ashcroft, McDonald, & Mansour, 2010).
Mechanism of Action
Target of Action
The primary targets of “1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one” are the Janus kinases (JAKs), specifically JAK1 and TYK2 . These kinases are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .
Mode of Action
“1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one” interacts with its targets, JAK1 and TYK2, by inhibiting their activity. This compound is highly potent against JAK1 (IC 50 = 4 nM) and TYK2 (IC 50 = 5 nM) as measured in in vitro kinase assays . Its potency against JAK2 or JAK3 is greater than 1 µM .
Biochemical Pathways
The inhibition of JAK1 and TYK2 by “1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one” affects the JAK/STAT signaling pathway, which is involved in many cellular processes, including cell growth, differentiation, and immune response . This compound exhibited potent cellular activity for JAK1-mediated IL-6 signaling .
Pharmacokinetics
“1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one” is orally bioavailable
Result of Action
The molecular and cellular effects of the action of “1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one” include significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change . These effects were observed in rat adjuvant-induced arthritis (rAIA) model and mouse collagen-induced arthritis (mCIA) model .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-19(9-13-2-5-17-18(8-13)25-12-24-17)22-14-3-4-15(22)11-16(10-14)21-7-1-6-20-21/h1-2,5-8,14-16H,3-4,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSMBAJHXATLBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=CC4=C(C=C3)OCO4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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